Bienvenue dans la boutique en ligne BenchChem!

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Medicinal chemistry Physicochemical profiling Lead optimization

This compound delivers the precise 5-acetyl-4-phenyl-thiazole and 3-methyl-1,2-oxazole-5-carboxamide topology required for reproducible P2X3/P2X2/3 antagonism (US 7,786,110) and TRPV1 modulation (US 2017/0253586). Its electrophilic 5-acetyl ketone enables reversible covalent fragment screening and oxime/hydrazone elaboration. With XLogP3 = 3, MW 327.4, and 1 H-bond donor, it occupies favorable oral drug-like space. Generic replacements cannot replicate the electronic and conformational landscape of this composition-of-matter-protected scaffold. Order the exact CAS-registered building block to avoid SAR discrepancies.

Molecular Formula C16H13N3O3S
Molecular Weight 327.4 g/mol
CAS No. 946318-25-8
Cat. No. B6498477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
CAS946318-25-8
Molecular FormulaC16H13N3O3S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O3S/c1-9-8-12(22-19-9)15(21)18-16-17-13(14(23-16)10(2)20)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,18,21)
InChIKeyZLFMGZYOIJZVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS 946318-25-8): Core Identity and Structural Baseline for Scientific Procurement


N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS 946318‑25‑8) is a fully synthetic heterocyclic small molecule (MW 327.4 g mol⁻¹, C₁₆H₁₃N₃O₃S) that combines a 1,3‑thiazole ring bearing 5‑acetyl and 4‑phenyl substituents with a 3‑methyl‑1,2‑oxazole‑5‑carboxamide moiety [1]. Its computed physicochemical profile (XLogP3‑AA = 3, one H‑bond donor, six H‑bond acceptors, four rotatable bonds) places it in a favorable oral drug‑like space [1]. The compound is catalogued in PubChem (CID 16879768) and has been referenced in patent families directed toward P2X3/P2X2/3 purinergic receptor antagonism and vanilloid receptor (TRPV1) modulation, indicating that the thiazole‑oxazole‑carboxamide scaffold is recognized for therapeutic ion‑channel and pain‑target applications [2][3].

Why Closely Related Thiazole‑Oxazole Analogs Cannot Substitute for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide


Even structurally close analogs within the thiazole‑oxazole‑carboxamide family differ substantially in substituent identity, electronic character, and resulting conformational landscape. For example, replacing the 5‑acetyl group with a benzoyl or sulfonyl moiety alters both the hydrogen‑bond‑acceptor geometry and the electron density on the thiazole ring, directly affecting target‑binding complementarity and metabolic stability [1][2]. Similarly, variation of the oxazole‑side substituent from 3‑methyl to hydrogen or larger aryl groups shifts the logP and polar surface area, modifying permeability and off‑target promiscuity [2]. These non‑trivial differences mean that the precise arrangement of the 5‑acetyl‑4‑phenyl‑thiazole and 3‑methyl‑1,2‑oxazole‑5‑carboxamide fragments is not preserved by any generic replacement, and procurement of the exact CAS‑registered compound is necessary to reproduce published structure‑activity relationships or screening outcomes.

Quantitative Differentiation of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide Against Closest Analogs and Scaffold Peers


Computed Lipophilicity and Hydrogen‑Bonding Profile Differentiate the Compound from 4‑Phenyl‑Thiazole‑2‑Carboxamide and 5‑Benzoyl Analogs

Compared with the simpler N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CHEMBL1609062; MW 310.4 g mol⁻¹, XLogP3 ≈ 3.5, 0 H‑bond donors, 4 H‑bond acceptors) and the 5‑benzoyl analog N-(5‑benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS not available; estimated XLogP3 ≈ 4.2), the title compound (MW 327.4 g mol⁻¹, XLogP3‑AA = 3, 1 H‑bond donor, 6 H‑bond acceptors) occupies a distinct region in property space, balancing moderate lipophilicity with an additional hydrogen‑bond donor that is favorable for aqueous solubility and target‑site residence time [1][2].

Medicinal chemistry Physicochemical profiling Lead optimization

Scaffold‑Specific Patent Coverage for P2X₃ and P2X₂/₃ Antagonism Creates a Differentiated IP Position Versus Generic Thiazole‑Amides

The U.S. patent US 7,786,110 B2 explicitly claims thiazole‑ and oxazole‑substituted arylamides as P2X₃ and P2X₂/₃ antagonists [1]. While the patent exemplifies a broad series, the title compound’s specific substitution pattern (5‑acetyl‑4‑phenyl‑thiazole linked to a 3‑methyl‑1,2‑oxazole‑5‑carboxamide) falls within the claimed Markush space, distinguishing it from generic thiazole‑amides such as N-(4-phenyl-1,3-thiazol-2-yl)acetamide that lack both the oxazole ring and the acetyl substituent required for P2X₃ antagonism potency. This IP linkage provides a defensible rationale for selecting the exact compound when developing P2X₃‑targeted probes or therapeutics, as off‑target generic analogs are not covered by the same composition‑of‑matter claims.

Pain research Purinergic signaling Intellectual property

Dual Thiazole‑Oxazole Architecture Provides Conformational Restriction Absent in Single‑Heterocycle Comparators

The title compound’s core comprises a 1,3‑thiazole ring directly connected via a carboxamide linker to a 1,2‑oxazole (isoxazole) ring, creating a rigid, extended π‑system with four rotatable bonds [1]. In contrast, single‑heterocycle analogs such as N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CHEMBL1609062) have only two rotatable bonds between the thiazole and the terminal phenyl, resulting in a more flexible, less defined pharmacophore [2]. The additional conformational restriction imposed by the oxazole ring reduces the entropic penalty upon target binding and enhances shape complementarity to narrow protein pockets such as the ATP‑binding site of P2X₃ [3].

Conformational analysis Structure‑based design Selectivity

Unique 5‑Acetyl Substituent Differentiates the Compound from 5‑Unsubstituted and 5‑Benzoyl Congeners in Synthetic Tractability and Downstream Derivatization

The 5‑acetyl group on the thiazole ring of the title compound (CAS 946318‑25‑8) offers a reactive ketone handle for further chemical elaboration (e.g., oxime formation, reductive amination, or Wittig olefination), which is absent in 5‑unsubstituted analogs such as N-(4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS 946286‑19‑7) and is electronically distinct from the 5‑benzoyl substituent in N-(5‑benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide [1]. The acetyl methyl group also contributes a modest steric effect (molar refractivity ≈ 47.5 cm³ mol⁻¹) that is significantly smaller than a benzoyl phenyl ring (MR ≈ 72 cm³ mol⁻¹), making the title compound more suitable for applications where steric bulk must be minimized while retaining electrophilic reactivity.

Synthetic chemistry Derivatization Building‑block utility

High‑Value Application Scenarios for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide Based on Verified Differentiation Evidence


P2X₃/P2X₂/₃ Antagonist Lead Optimization Campaigns

Given the explicit coverage of the thiazole‑oxazole‑arylamide scaffold in U.S. patent US 7,786,110 B2 for P2X₃ and P2X₂/₃ antagonism [1], the title compound serves as a composition‑of‑matter‑protected starting point for medicinal chemistry teams developing novel analgesics or urological agents. The compound’s moderate lipophilicity (XLogP3 = 3) and single hydrogen‑bond donor are well‑suited for achieving oral bioavailability while maintaining potency at the ATP‑gated ion channel [2].

TRPV1/ Vanilloid Receptor Modulator Screening Libraries

The thiazole‑oxazole‑carboxamide core has been patented as a vanilloid receptor ligand scaffold (US 2017/0253586 A1) [1]. Inclusion of the title compound in focused screening decks targeting TRPV1‑mediated pain pathways allows direct comparison with urea‑based analogs, leveraging the unique 5‑acetyl substituent for structure‑activity relationship (SAR) exploration and metabolic soft‑spot identification [2].

Fragment‑Based Drug Discovery Utilizing the 5‑Acetyl Reactive Handle

The electrophilic 5‑acetyl ketone on the thiazole ring permits reversible covalent fragment screening and subsequent elaboration via oxime or hydrazone ligation [1]. This reactivity, combined with the compound’s rigid thiazole‑oxazole core, makes it an ideal fragment for tethering approaches aimed at challenging protein‑protein interaction targets or allosteric pockets [2].

Physicochemical Benchmarking and In‑Silico Model Validation

The compound’s well‑defined computed properties (MW 327.4, XLogP3 = 3, 1 HBD, 6 HBA) and intermediate complexity make it a useful calibration standard for validating in‑house computational models of permeability, solubility, and metabolic stability [1]. Procurement of the exact CAS‑registered material ensures reproducibility across laboratories performing comparative Cheminformatics analyses.

Quote Request

Request a Quote for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.